molecular formula C9H3ClF6O2 B3029744 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid CAS No. 773108-93-3

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid

Cat. No.: B3029744
CAS No.: 773108-93-3
M. Wt: 292.56
InChI Key: IHSOZOKVWIJDQK-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H3ClF6O2. It is characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzoic acid core. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

The synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 1,3-dibromo-5,5-dimethylhydantoin, followed by the reaction with 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound through further reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)benzoic acid: Lacks the chloro group, which affects its reactivity and applications.

    4-Chloro-3,5-dimethylbenzoic acid: Contains methyl groups instead of trifluoromethyl groups, leading to different chemical properties.

    4-Chloro-3,5-difluorobenzoic acid: Has fluorine atoms instead of trifluoromethyl groups, resulting in distinct reactivity patterns. The presence of both chloro and trifluoromethyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

4-chloro-3,5-bis(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O2/c10-6-4(8(11,12)13)1-3(7(17)18)2-5(6)9(14,15)16/h1-2H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOZOKVWIJDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663115
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773108-93-3
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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